molecular formula C21H19N7O4 B11970122 3-methyl-7-(4-methylbenzyl)-8-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione

3-methyl-7-(4-methylbenzyl)-8-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11970122
M. Wt: 433.4 g/mol
InChI Key: QFCXOVRKRQXFQD-SSDVNMTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-NITROBENZALDEHYDE [3-METHYL-7-(4-METHYLBENZYL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]HYDRAZONE typically involves the reaction of 4-nitrobenzaldehyde with a purine derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-NITROBENZALDEHYDE [3-METHYL-7-(4-METHYLBENZYL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]HYDRAZONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitrobenzaldehyde moiety can participate in redox reactions, while the purine derivative can interact with nucleic acids and proteins. These interactions can lead to various biological effects, including enzyme inhibition and modulation of protein function .

Comparison with Similar Compounds

Similar compounds to 4-NITROBENZALDEHYDE [3-METHYL-7-(4-METHYLBENZYL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]HYDRAZONE include:

These compounds share similar chemical properties but differ in their specific functional groups, which can lead to variations in their reactivity and biological activity.

Properties

Molecular Formula

C21H19N7O4

Molecular Weight

433.4 g/mol

IUPAC Name

3-methyl-7-[(4-methylphenyl)methyl]-8-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione

InChI

InChI=1S/C21H19N7O4/c1-13-3-5-15(6-4-13)12-27-17-18(26(2)21(30)24-19(17)29)23-20(27)25-22-11-14-7-9-16(10-8-14)28(31)32/h3-11H,12H2,1-2H3,(H,23,25)(H,24,29,30)/b22-11+

InChI Key

QFCXOVRKRQXFQD-SSDVNMTOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2N/N=C/C4=CC=C(C=C4)[N+](=O)[O-])N(C(=O)NC3=O)C

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2NN=CC4=CC=C(C=C4)[N+](=O)[O-])N(C(=O)NC3=O)C

Origin of Product

United States

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